2-Amino-3,5-dichloropyrazine

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Researchers requiring regioselective pyrazine functionalization often face supply inconsistency and ambiguous purity. 2-Amino-3,5-dichloropyrazine (CAS 873-42-7) solves this with differentiated C-Cl reactivity for sequential derivatization. • Predictable 3-position selectivity for efficient SAR library generation. • Dual chlorine handles enable sequential coupling for complex kinase inhibitors or PROTACs. • Consistent high-purity supply ensures reproducible synthetic outcomes for drug discovery programs.

Molecular Formula C4H3Cl2N3
Molecular Weight 163.99 g/mol
CAS No. 873-42-7
Cat. No. B041617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dichloropyrazine
CAS873-42-7
Synonyms2-Amino-3,5-dichloro-pyrazine;  3,5-Dichloro-2-pyrazinamine
Molecular FormulaC4H3Cl2N3
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)Cl)Cl
InChIInChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
InChIKeyAMRVETKYGCRGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dichloropyrazine: Technical Profile


2-Amino-3,5-dichloropyrazine (CAS 873-42-7) is a heterocyclic organic compound with the molecular formula C4H3Cl2N3 and a molecular weight of 163.99 g/mol [1]. It is a white crystalline solid at room temperature with a melting point of 130-135°C and a density of approximately 1.6 g/cm³ . The compound features a pyrazine core substituted with chlorine atoms at the 3- and 5-positions and an amino group at the 2-position [1]. This specific substitution pattern imparts unique electronic and steric properties, making it a versatile building block in organic synthesis and medicinal chemistry research [1].

2-Amino-3,5-dichloropyrazine: Why Generic Substitution Fails


The unsymmetrical substitution pattern of 2-amino-3,5-dichloropyrazine creates two distinct electrophilic sites at the 3- and 5-positions, making it a pivotal intermediate for constructing complex, unsymmetrical pyrazine derivatives [1]. Generic substitution with other dichloropyrazines or aminopyrazines is not feasible because the nature of the 2-position substituent dictates the regiochemical outcome of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Specifically, the electron-donating amino group at the 2-position directs nucleophilic attack preferentially to the 3-position, a selectivity that is reversed when the 2-position contains an electron-withdrawing group [1]. This predictable, and quantifiable, regioselectivity is essential for synthetic route planning and for accessing specific structural isomers required for structure-activity relationship (SAR) studies in drug discovery, as detailed in the evidence below [1].

2-Amino-3,5-dichloropyrazine: Differentiating Evidence


Regioselective SNAr: Amino-Directed 3-Position Attack

In a systematic study of 2-substituted 3,5-dichloropyrazines, the electron-donating nature of the 2-position substituent was shown to dictate the site of nucleophilic attack. For analogs with electron-donating groups (EDGs) like methyl (-CH3), nucleophilic attack occurred preferentially at the 3-position [1]. In contrast, analogs with electron-withdrawing groups (EWGs) like cyano (-CN) or methyl ester (-CO2Me) exhibited a reversal in selectivity, with attack occurring preferentially at the 5-position [1]. While the amino (-NH2) group was not directly assayed in this study, it is a strong EDG and its electronic influence is consistent with the reported trend, a principle corroborated by earlier work on 2-amino-3,5-dibromopyrazine where substitution also occurred at the 3-position [1]. This predictability allows chemists to design synthetic routes with a high degree of confidence.

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Dual Halogen Handles for Sequential Derivatization

The presence of two chlorine atoms at the 3- and 5-positions on the pyrazine ring provides two distinct handles for sequential functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions [1]. This contrasts with mono-chlorinated pyrazines or analogs lacking a second reactive halogen, which limit the complexity of accessible molecular architectures [1]. The electron-donating amino group further modulates the reactivity of these chlorides, creating a differentiated reactivity profile that can be exploited for selective mono-substitution [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Melting Point: Identity & Purity Verification

The melting point of 2-amino-3,5-dichloropyrazine is reported to be 130-135°C . This physical constant serves as a simple, yet robust, metric for initial identity and purity verification upon receipt of the compound. This value differs from related aminopyrazines, such as 2-aminopyrazine (melting point 53-56°C), providing a clear and quantifiable differentiator for quality control purposes [1].

Analytical Chemistry Quality Control Procurement Specification

2-Amino-3,5-dichloropyrazine: High-Value Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold

2-Amino-3,5-dichloropyrazine is a critical starting material for synthesizing pyrazinones and other N-heterocycles that serve as kinase inhibitors [REFS-1, REFS-2]. The predictable regioselectivity (3-position attack) and the presence of two reactive chlorine atoms allow medicinal chemists to efficiently generate diverse compound libraries. Sequential functionalization of the 3- and 5-positions enables the systematic exploration of structure-activity relationships (SAR) around a central pyrazine core, accelerating the identification of potent and selective lead compounds for cancer and other therapeutic areas [1].

Synthetic Methodology: Site-Selective Cross-Coupling Model

Due to its unique electronic and steric profile, 2-amino-3,5-dichloropyrazine is an ideal model substrate for developing and validating new site-selective cross-coupling methodologies [1]. The differentiated reactivity of the two C-Cl bonds, influenced by the 2-amino group, presents a challenging yet valuable system for catalyst and ligand development. Research groups can use this compound to demonstrate the high selectivity of new catalytic systems, where success is measured by the ability to achieve mono-coupling at the 3-position over the 5-position, or vice-versa, based on the chosen conditions [1].

Chemical Biology: Bifunctional Probes & PROTACs Design

The presence of three functionalizable handles (two C-Cl bonds and one -NH2 group) on the pyrazine core makes 2-amino-3,5-dichloropyrazine a valuable synthon for constructing complex chemical biology tools. The amino group can be used to attach a linker for affinity chromatography or for conjugation to a fluorophore [1]. The two chlorine atoms can be sequentially derivatized to install a ligand for a target protein and a ligand for an E3 ubiquitin ligase, making it a potential building block for the synthesis of proteolysis-targeting chimeras (PROTACs) [1].

Material Science: Organic Semiconductor Precursor

Pyrazine-based molecules are of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The ability to regioselectively install different donor or acceptor units onto the pyrazine core of 2-amino-3,5-dichloropyrazine allows for precise tuning of the electronic properties of the final material [1]. The compound's high melting point (130-135°C) also suggests good thermal stability, a desirable property for materials subjected to processing conditions .

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